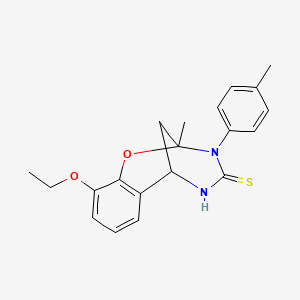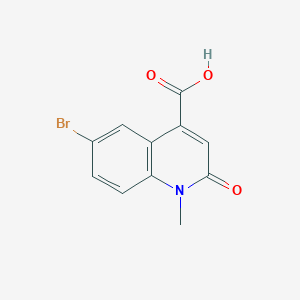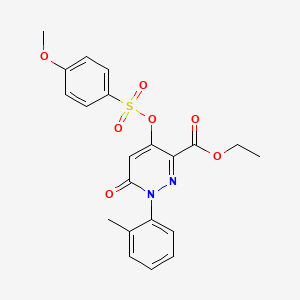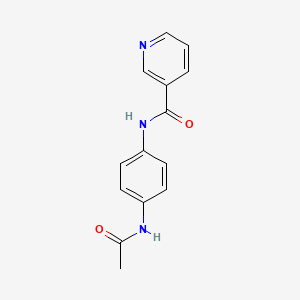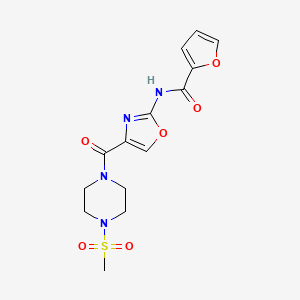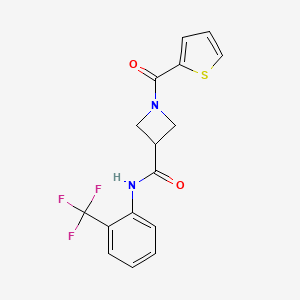
1-(thiophene-2-carbonyl)-N-(2-(trifluoromethyl)phenyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(thiophene-2-carbonyl)-N-(2-(trifluoromethyl)phenyl)azetidine-3-carboxamide, also known as TTA-A2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. TTA-A2 is a member of the azetidine family of compounds, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis
A prominent application of thiophene-2-carboxamide derivatives is in heterocyclic synthesis. For instance, the synthesis of thienopyrimidine and thieno[2,3-d]pyrimidine derivatives leverages the reactivity of thiophene derivatives, including various transformations of their amino and carbonyl/nitrile groups (Pokhodylo et al., 2010), (Abdelrazek et al., 2008).
Synthesis of Novel Antibiotics and Antibacterial Drugs
Thiophene-2-carboxamide derivatives have been studied for their potential in synthesizing new antibiotic and antibacterial drugs. This application is critical in the context of increasing bacterial resistance to conventional antibiotics (Ahmed, 2007).
Immunomodulatory Properties
Some derivatives of thiophene, including thiophene-2-carboxamide derivatives, show promise as immunomodulatory agents. These compounds have been studied for their ability to suppress the immune response, which could be valuable in treatments for autoimmune diseases or in organ transplantation (Axton et al., 1992).
Antipathogenic Activity
Certain thiophene-2-carboxamide derivatives exhibit antipathogenic activities, making them candidates for developing new antimicrobial agents. Their effectiveness against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus has been particularly noted (Limban et al., 2011).
Synthesis of Analgesic Compounds
The synthesis of novel thiophene derivatives from thiophene-2-carboxamide has been explored for their potential use as analgesic compounds. These studies contribute to the development of new pain-relief medications (Kumara et al., 2009).
Eigenschaften
IUPAC Name |
1-(thiophene-2-carbonyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2S/c17-16(18,19)11-4-1-2-5-12(11)20-14(22)10-8-21(9-10)15(23)13-6-3-7-24-13/h1-7,10H,8-9H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURUBCLSOCBSHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CS2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

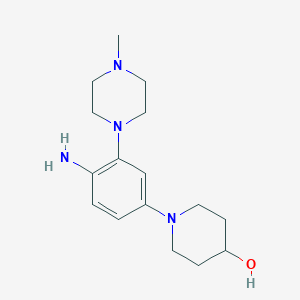
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)acetamide](/img/structure/B2404419.png)
![1-(Chloromethyl)-3-pentylbicyclo[1.1.1]pentane](/img/structure/B2404420.png)
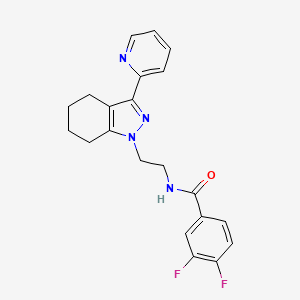
![2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole](/img/structure/B2404423.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2404427.png)
![N-(4-methoxyphenyl)-2-(2-{[(4-methylphenyl)sulfonyl]methyl}-1H-1,3-benzimidazol-1-yl)acetamide](/img/structure/B2404428.png)
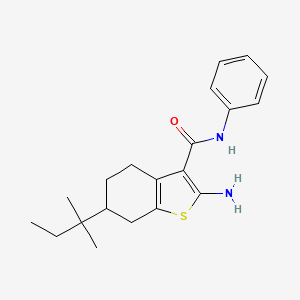
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide](/img/structure/B2404431.png)
